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Compound of Interest

Compound Name: WEHI-150

Cat. No.: B12414118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
WEHI-150 is a potent derivative of the anthracenedione class of compounds, analogous to the

anticancer agent mitoxantrone. A distinguishing feature of WEHI-150 is its requirement for

activation by formaldehyde to induce DNA interstrand crosslinks (ICLs). This property allows for

controlled induction of this highly cytotoxic lesion, making WEHI-150 a valuable tool for

studying DNA repair pathways, developing novel anticancer strategies, and screening for drugs

that modulate DNA damage responses.

WEHI-150, when activated, forms covalent adducts primarily at CpG and CpA sequences

within the DNA, with a noted preference for methylated CpG sites.[1][2] This interaction results

in the formation of ICLs, which pose a significant block to DNA replication and transcription,

ultimately leading to cell cycle arrest and apoptosis. The repair of WEHI-150-induced ICLs is

critically dependent on the Fanconi Anemia (FA) pathway, a complex signaling network

responsible for the recognition and resolution of such lesions.

These application notes provide a comprehensive overview of the use of WEHI-150 for

inducing and studying DNA interstrand crosslinks, including detailed experimental protocols

and data presentation.
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Property Value

Chemical Name WEHI-150

Molecular Formula C₂₂H₃₀N₆O₄

Molecular Weight 442.51 g/mol

Appearance Solid

Solubility Soluble in DMSO

Mechanism of Action
Formaldehyde-activated DNA interstrand

crosslinking agent

Data Presentation: Cytotoxicity of WEHI-150
Quantitative data on the cytotoxic effects of WEHI-150, such as IC50 values across different

cell lines, are not yet publicly available in the reviewed literature. The following table is a

template for researchers to populate with their own experimental data.

Cell Line
IC50 (µM) after 72h
treatment

95% Confidence
Interval

Notes

[e.g., HeLa] [Insert Value] [Insert Value]
[e.g., Co-treated with

formaldehyde]

[e.g., MCF-7] [Insert Value] [Insert Value]
[e.g., Co-treated with

formaldehyde]

[e.g., A549] [Insert Value] [Insert Value]
[e.g., Co-treated with

formaldehyde]

Experimental Protocols
Protocol 1: Induction of DNA Interstrand Crosslinks in
Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with

WEHI-150 and formaldehyde to induce DNA interstrand crosslinks.
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Materials:

WEHI-150 stock solution (e.g., 10 mM in DMSO)

Formaldehyde solution (e.g., 37% w/v)

Mammalian cell line of interest

Complete cell culture medium

Phosphate-buffered saline (PBS)

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Standard cell culture plates and equipment

Procedure:

Cell Seeding: Seed the desired number of cells into appropriate cell culture plates (e.g., 6-

well or 96-well plates). Allow the cells to adhere and reach the desired confluency (typically

70-80%) overnight in a humidified incubator at 37°C and 5% CO₂.

Preparation of Treatment Medium: On the day of treatment, prepare the working

concentrations of WEHI-150 and formaldehyde in fresh, pre-warmed complete cell culture

medium. A typical starting concentration for WEHI-150 is in the low micromolar range, and

for formaldehyde, a final concentration of 100-300 µM is often used. It is crucial to perform a

dose-response titration for both reagents to determine the optimal concentrations for your

specific cell line and experimental endpoint.

Cell Treatment:

Aspirate the old medium from the cells.

Wash the cells once with sterile PBS.

Add the prepared treatment medium containing WEHI-150 and formaldehyde to the cells.
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Include appropriate controls: vehicle control (DMSO and medium), WEHI-150 only, and

formaldehyde only.

Incubation: Incubate the cells for the desired treatment duration. A typical incubation time to

induce ICLs is 2-4 hours. Time-course experiments are recommended to determine the

optimal exposure time.

Post-Treatment:

After the incubation period, aspirate the treatment medium.

Wash the cells twice with sterile PBS to remove any residual compounds.

Add fresh, pre-warmed complete culture medium to the cells.

Downstream Analysis: The cells are now ready for various downstream analyses to assess

the extent of DNA crosslinking and the cellular response, such as the comet assay (Protocol

2), Western blotting for Fanconi anemia pathway activation (Protocol 3), or cell viability

assays.

Experimental Workflow for WEHI-150 Treatment

Preparation Treatment Post-Treatment
Analysis

Seed Cells in Culture Plates Prepare WEHI-150/Formaldehyde Medium Treat Cells (2-4 hours)Add to cells Wash Cells with PBS Add Fresh Medium

Downstream Assays:
- Comet Assay
- Western Blot

- Viability Assay

Click to download full resolution via product page

Caption: Workflow for inducing DNA interstrand crosslinks with WEHI-150.

Protocol 2: Detection of DNA Interstrand Crosslinks by
Modified Alkaline Comet Assay
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The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage.

A modified version is used to specifically detect ICLs. The principle is that ICLs reduce the

migration of DNA fragments induced by a fixed dose of ionizing radiation.

Materials:

WEHI-150 treated and control cells (from Protocol 1)

Normal melting point agarose

Low melting point agarose

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

Neutralization buffer (0.4 M Tris, pH 7.5)

DNA staining solution (e.g., SYBR Gold or propidium iodide)

Microscope slides

Coverslips

Electrophoresis tank

Power supply

Fluorescence microscope with appropriate filters

Comet scoring software

Procedure:

Cell Harvesting: Harvest the treated and control cells by trypsinization, followed by

centrifugation to obtain a cell pellet. Resuspend the cells in ice-cold PBS.

Irradiation: Irradiate the cell suspensions on ice with a fixed dose of X-rays (typically 5-15

Gy) to introduce random DNA strand breaks. Non-irradiated controls should also be
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included.

Embedding Cells in Agarose:

Mix a small volume of the cell suspension with molten low melting point agarose.

Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose.

Cover with a coverslip and allow the agarose to solidify on a cold plate.

Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse

the cells and unfold the DNA.

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline

electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

Electrophoresis: Apply a voltage (typically 25 V) for 20-30 minutes. The fragmented DNA will

migrate towards the anode, forming a "comet tail".

Neutralization and Staining:

Gently remove the slides from the tank and wash them with neutralization buffer.

Stain the DNA with a suitable fluorescent dye.

Visualization and Analysis:

Visualize the comets using a fluorescence microscope.

Capture images and analyze them using comet scoring software. The tail moment

(product of tail length and the fraction of DNA in the tail) is a common metric. A decrease

in the tail moment in irradiated, WEHI-150-treated cells compared to irradiated control

cells indicates the presence of ICLs.

Protocol 3: Assessment of Fanconi Anemia Pathway
Activation by Western Blot
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A key event in the FA pathway activation in response to ICLs is the monoubiquitination of the

FANCD2 protein. This can be detected by a characteristic band shift on a Western blot.

Materials:

WEHI-150 treated and control cell lysates (from Protocol 1)

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Western blotting apparatus

PVDF or nitrocellulose membranes

Primary antibody against FANCD2

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Lyse the treated and control cells in protein lysis buffer.

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunodetection:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with a primary antibody specific for FANCD2 overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detection and Analysis:

Wash the membrane and apply a chemiluminescent substrate.

Capture the signal using an imaging system.

The appearance of a higher molecular weight band corresponding to monoubiquitinated

FANCD2 (FANCD2-L) in WEHI-150-treated samples indicates the activation of the

Fanconi anemia pathway. The lower band represents the non-ubiquitinated form

(FANCD2-S).

Signaling Pathway of WEHI-150 Induced DNA Damage Response
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Caption: WEHI-150-induced DNA damage and the Fanconi Anemia pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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